
6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group in the compound provides steric hindrance, which can influence its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid catalyst to form chromene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing reaction times and waste generation.
化学反応の分析
Types of Reactions
6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated chromenes.
Substitution: Halogenated or nitrated chromenes.
科学的研究の応用
6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in various applications.
Uniqueness
6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid is unique due to its chromene core structure, which imparts distinct biological activities and chemical reactivity compared to other tert-butyl-containing compounds.
特性
分子式 |
C14H14O4 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
6-tert-butyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-14(2,3)9-4-5-11-8(6-9)7-10(12(15)16)13(17)18-11/h4-7H,1-3H3,(H,15,16) |
InChIキー |
DQIRLEOOKFOOEO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



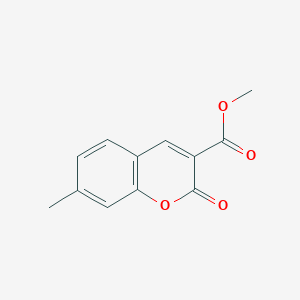
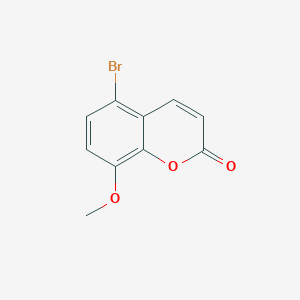
![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13699733.png)
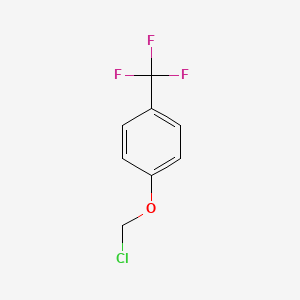
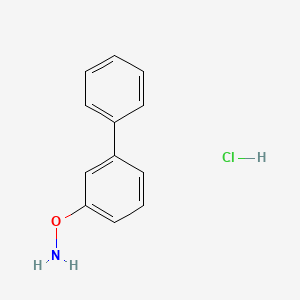
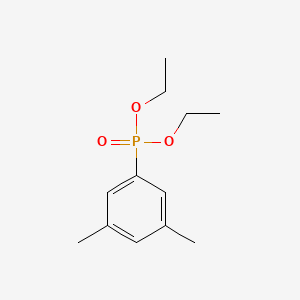
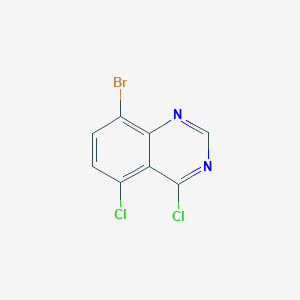
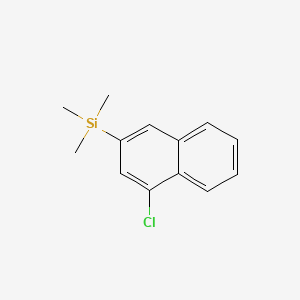
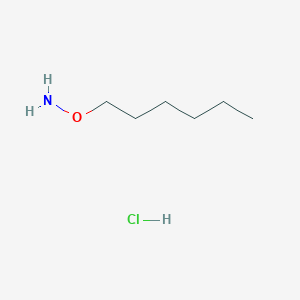

![4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B13699768.png)

![5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13699789.png)
